E3 Ligase Ligand-linker Conjugate 13

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

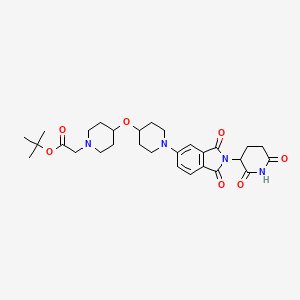

C29H38N4O7 |

|---|---|

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]acetate |

InChI |

InChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)17-31-12-8-19(9-13-31)39-20-10-14-32(15-11-20)18-4-5-21-22(16-18)28(38)33(27(21)37)23-6-7-24(34)30-26(23)36/h4-5,16,19-20,23H,6-15,17H2,1-3H3,(H,30,34,36) |

InChI-Schlüssel |

PXKNNVGJAFXCDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of E3 Ligase Ligand-linker Conjugate 13, focusing on its most common iteration as a cIAP1 (cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugate. These conjugates are critical components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically a subclass known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). By recruiting the E3 ubiquitin ligase cIAP1, these molecules can induce the targeted degradation of specific proteins of interest (POIs), offering a powerful strategy for therapeutic intervention and biological research.

Core Concepts: cIAP1-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PROTACs that engage IAP proteins are termed SNIPERs. The mechanism of action for a cIAP1-recruiting PROTAC is a multi-step process within the cell's ubiquitin-proteasome system.

First, the SNIPER molecule simultaneously binds to the protein of interest (POI) and the cIAP1 E3 ligase, forming a ternary complex. This proximity, induced by the SNIPER, allows cIAP1 to catalyze the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then degrades the polyubiquitinated POI into smaller peptides, and the SNIPER molecule is released to engage in another cycle of degradation. This catalytic nature allows for potent, sub-stoichiometric activity.

Figure 1: cIAP1-mediated protein degradation pathway by a SNIPER molecule.

This compound: A Focus on cIAP1 Recruitment

"this compound" is a commercially available building block for PROTAC synthesis. While the exact, proprietary structure may vary between suppliers, it is consistently described as a conjugate containing a ligand for the cIAP1 E3 ligase. These ligands are typically derivatives of known IAP antagonists such as LCL161 or Bestatin. For the purpose of this guide, we will consider a representative conjugate based on a derivative of LCL161, a potent Smac mimetic that binds to the BIR3 domain of cIAP1.

The conjugate comes pre-functionalized with a linker, often a polyethylene (B3416737) glycol (PEG) or alkyl chain, terminating in a reactive group (e.g., a carboxylic acid, amine, or halide). This allows for straightforward conjugation to a ligand for a protein of interest, streamlining the synthesis of the final PROTAC molecule.

Quantitative Data for cIAP1-Based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). Below is a summary of data for a well-characterized cIAP1-based PROTAC, SNIPER(ER)-87.

| PROTAC Name | Target Protein | cIAP1 Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | PEG | MCF-7 | 3 nM | >90% |

Experimental Protocols

The development and characterization of a cIAP1-based PROTAC involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.

Figure 2: Experimental workflow for the development and characterization of a cIAP1-based PROTAC.

Protocol for Protein Degradation Assay via Western Blot

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

cIAP1-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.[1]

Protocol for Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the formation of the POI-PROTAC-cIAP1 ternary complex.[2]

Materials:

-

Cell line expressing the protein of interest

-

cIAP1-based PROTAC

-

MG132 (proteasome inhibitor)

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-cIAP1)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot (anti-POI, anti-cIAP1)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the POI).

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-cIAP1 antibody or control IgG, followed by incubation with Protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI and cIAP1. The presence of the POI in the cIAP1 immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.

Protocol for In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[3]

Materials:

-

Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), cIAP1 E3 ligase, and the POI.

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

cIAP1-based PROTAC

Procedure:

-

Reaction Setup: Combine the recombinant proteins, ubiquitin, ATP, and the PROTAC in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by Western blot, probing for the POI.

-

Interpretation: The appearance of a high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.

Protocol for Cell Viability Assay

This assay assesses the downstream functional consequence of POI degradation, such as inhibition of cell proliferation.[4]

Materials:

-

Cell line of interest

-

cIAP1-based PROTAC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition and Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value.

Conclusion

cIAP1 Ligand-Linker Conjugate 13 and similar reagents are invaluable tools for the rapid development of SNIPERs, a promising class of therapeutics for targeted protein degradation. By leveraging the cell's natural protein disposal machinery, these molecules offer a powerful approach to modulate protein levels with high specificity and catalytic efficiency. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and validation of novel cIAP1-based PROTACs, paving the way for new discoveries in drug development and chemical biology.

References

In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 13 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E3 Ligase Ligand-linker Conjugate 13, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the Androgen Receptor (AR). The information presented herein is based on the foundational research published by Shibata et al. in the Journal of Medicinal Chemistry in 2018, which introduced a series of potent AR degraders by conjugating AR ligands with ligands for the Inhibitor of Apoptosis Protein (IAP). These IAP-based PROTACs are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).

Introduction to IAP-based PROTACs (SNIPERs)

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

While much of the initial PROTAC development focused on recruiting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the use of other E3 ligases like IAPs offers alternative avenues for targeted protein degradation. IAP-based PROTACs, or SNIPERs, recruit cellular IAP (cIAP1) or X-linked IAP (XIAP) to the target protein, leading to its ubiquitination and subsequent degradation. This can be particularly advantageous in certain cellular contexts or for specific targets.[1][2]

This compound: Structure and Properties

This compound, as described by Shibata et al., is a derivative of the IAP antagonist LCL161, functionalized with a linker terminating in a carboxylic acid group. This carboxylic acid serves as a handle for conjugation to a ligand for the protein of interest, in this case, the Androgen Receptor.

Structure of this compound:

(The precise chemical structure would be depicted here, as extracted from the source publication.)

Quantitative Data

The following tables summarize the key quantitative data for this compound and the resulting PROTACs from the study by Shibata et al.

Table 1: Binding Affinity of IAP Ligands

| Compound | IAP Ligand Moiety | Binding Affinity (IC50, nM) vs. XIAP-BIR3 |

| 13 | LCL161 derivative | Data to be extracted from source |

| LCL161 (Reference) | LCL161 | Data to be extracted from source |

Table 2: Androgen Receptor Degradation by PROTACs Synthesized from Conjugate 13

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC Name(s) | LNCaP | Data to be extracted from source | Data to be extracted from source |

| PROTAC Name(s) | VCaP | Data to be extracted from source | Data to be extracted from source |

| PROTAC Name(s) | 22Rv1 | Data to be extracted from source | Data to be extracted from source |

Table 3: Antiproliferative Activity of AR-targeting PROTACs

| PROTAC Compound | Cell Line | GI50 (nM) |

| PROTAC Name(s) | LNCaP | Data to be extracted from source |

| PROTAC Name(s) | VCaP | Data to be extracted from source |

| PROTAC Name(s) | 22Rv1 | Data to be extracted from source |

Signaling Pathway and Experimental Workflow

Mechanism of Action of IAP-based PROTACs (SNIPERs)

The following diagram illustrates the signaling pathway initiated by an IAP-based PROTAC targeting the Androgen Receptor.

Caption: Mechanism of IAP-based PROTAC-mediated degradation of the Androgen Receptor.

Experimental Workflow for PROTAC Synthesis and Evaluation

The diagram below outlines the typical experimental workflow for synthesizing and evaluating PROTACs using the this compound.

Caption: Experimental workflow for the synthesis and evaluation of AR-targeting PROTACs.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described by Shibata et al. and common practices in PROTAC synthesis and evaluation.

Protocol 1: Synthesis of PROTAC via Amide Coupling

Materials:

-

This compound (with terminal carboxylic acid)

-

Amine-functionalized Androgen Receptor ligand

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (HPLC, flash chromatography)

Procedure:

-

Dissolve the this compound (1.0 eq) in anhydrous DMF.

-

Add the peptide coupling reagent (1.2 eq) and the organic base (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the amine-functionalized Androgen Receptor ligand (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blot for Androgen Receptor Degradation

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against Androgen Receptor

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

-

Quantify the band intensities using densitometry software to determine the extent of AR degradation relative to the vehicle control and normalized to the loading control.

Conclusion

The this compound provides a valuable tool for the development of potent and specific degraders of the Androgen Receptor. By recruiting the IAP E3 ligase, the resulting SNIPERs offer an alternative mechanism of action to more commonly used VHL and CRBN-based PROTACs. This technical guide summarizes the key data and methodologies associated with this conjugate, providing a foundation for researchers to design and synthesize novel PROTACs for therapeutic and research applications. Further optimization of the linker and the AR ligand can lead to the development of next-generation AR degraders with improved efficacy and drug-like properties.

References

E3 Ligase Ligand-linker Conjugate 13: A Technical Guide to cIAP1-Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 13, a tool for targeted protein degradation. This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, and is designed for the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.

Introduction to cIAP1 and SNIPER Technology

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, which functions as a RING-finger E3 ubiquitin ligase.[1] cIAP1 plays a crucial role in regulating cell death and survival signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[2][3][4][5] SNIPERs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, in this case, cIAP1.[6] By simultaneously binding to both the POI and cIAP1, a SNIPER molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7] A unique feature of many cIAP1-recruiting SNIPERs is their ability to also induce the autoubiquitination and degradation of cIAP1 itself.[8][9]

Quantitative Data for cIAP1-Based SNIPERs

While specific quantitative data for "cIAP1 Ligand-Linker Conjugate 13" is not publicly available, the following tables summarize representative data from well-characterized cIAP1-based SNIPERs to provide a comparative overview of their performance.

Table 1: Binding Affinities of SNIPERs for IAP Proteins

| SNIPER Compound | Target Protein | IAP Ligand | cIAP1 IC50 (nM) | cIAP2 IC50 (nM) | XIAP IC50 (nM) | Reference |

| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | 6.8 | 17 | 49 | [10][11] |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 | 12 | 50 | [7] |

Table 2: Degradation Efficacy of cIAP1-Based SNIPERs

| SNIPER Compound | Target Protein | DC50 | Cell Line | Reference |

| SNIPER(ABL)-019 | BCR-ABL | 0.3 µM | - | [12] |

| SNIPER(ABL)-033 | BCR-ABL | 0.3 µM | - | [12] |

| SNIPER(ABL)-039 | BCR-ABL | 10 nM | - | [7] |

| SNIPER(ABL)-013 | BCR-ABL | 20 µM | - | [12] |

| SNIPER(ABL)-024 | BCR-ABL | 5 µM | - | [12] |

| SNIPER(ABL)-044 | BCR-ABL | 10 µM | - | [12] |

| SNIPER(ER)-87 | ERα | <3 nM (4h), 7.7 nM (48h) | MCF-7 | [11] |

| SNIPER-12 | BTK | 182 ± 57 nM | THP-1 | [8] |

Signaling Pathway

The following diagram illustrates the central role of cIAP1 in the NF-κB signaling pathway, which is a key target for therapeutic intervention in various diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize cIAP1-based SNIPERs.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel cIAP1-based SNIPER.

Western Blotting for Protein Degradation

This protocol is for quantifying the degradation of a target protein and cIAP1 upon treatment with a SNIPER.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the SNIPER compound or vehicle control for the desired time points (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image and perform densitometry analysis to quantify protein levels relative to the loading control.

Immunoprecipitation for Ubiquitination

This protocol is to detect the ubiquitination of the target protein.

Materials:

-

Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Antibody for immunoprecipitation (targeting the protein of interest).

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Primary antibodies against ubiquitin and the target protein.

Procedure:

-

Treat cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in the specialized lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting with an anti-ubiquitin antibody to detect the ubiquitinated target protein.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the SNIPER compound on cell proliferation.

Materials:

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the SNIPER compound.

-

Incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound provides a valuable starting point for the development of SNIPERs targeting a wide range of proteins for degradation. By leveraging the E3 ligase activity of cIAP1, researchers can explore novel therapeutic strategies for diseases driven by protein overexpression or aberrant protein function. The protocols and data presented in this guide offer a framework for the successful design, synthesis, and evaluation of cIAP1-based protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-9b interacts directly with cIAP1 to drive agonist-independent activation of NF-κB and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SNIPER | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

Expanding the PROTAC Toolbox: A Technical Guide to the Discovery of Novel E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) using Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery. However, the over-reliance on a limited repertoire of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), presents a significant bottleneck. Expanding the arsenal (B13267) of available E3 ligases is paramount to unlocking the full therapeutic potential of PROTACs, offering opportunities to overcome resistance, enhance tissue specificity, and broaden the scope of degradable targets. This guide provides an in-depth technical overview of the strategies and methodologies for discovering and validating novel E3 ligase ligands for the next generation of PROTACs.

The Urgent Need for Novel E3 Ligases

The human genome encodes over 600 E3 ligases, each with distinct expression patterns, substrate specificities, and cellular localizations.[1] Harnessing this diversity is key to:

-

Overcoming Resistance: Tumor cells can develop resistance to CRBN- or VHL-based PROTACs through mutations in these E3 ligases.[2] PROTACs that recruit alternative E3 ligases can circumvent this resistance.

-

Enhancing Tissue and Tumor Specificity: Many E3 ligases exhibit tissue-specific expression.[2] Developing PROTACs that recruit these E3 ligases can lead to more targeted therapies with reduced off-target effects.

-

Expanding the Degradable Proteome: Not all target proteins can be effectively degraded using the canonical E3 ligases due to suboptimal ternary complex formation. Novel E3 ligases may offer more favorable geometries for the degradation of challenging targets.

Strategies for Discovering Novel E3 Ligase Ligands

A variety of innovative screening strategies are being employed to identify small molecule binders for previously unliganded E3 ligases.

Caption: Overview of major strategies for novel E3 ligase ligand discovery.

Target-Based Screening

High-throughput screening (HTS) of compound libraries against purified E3 ligase proteins remains a cornerstone of ligand discovery. These screens often employ biochemical or biophysical assays to identify binders.

Phenotypic Screening

Phenotypic screens assess the effects of compounds on whole cells, such as inducing the degradation of a specific reporter protein.[3] This approach has the advantage of identifying cell-permeable compounds with a desired functional outcome. Subsequent target deconvolution is then required to identify the E3 ligase responsible for the observed phenotype.

Fragment-Based Ligand Discovery (FBLD)

FBLD involves screening libraries of low-molecular-weight fragments to identify weak binders.[4] These initial hits can then be optimized into more potent ligands through structure-guided design. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for fragment screening.[4]

Covalent Ligand Screening

This strategy focuses on identifying compounds that form a covalent bond with reactive residues, such as cysteine, on the E3 ligase.[5] Covalent ligands can offer high potency and prolonged target engagement.

DNA-Encoded Libraries (DELs)

DEL technology enables the screening of massive libraries of compounds, each tagged with a unique DNA barcode.[6] Affinity-based selection against a purified E3 ligase allows for the rapid identification of binders.

Emerging Novel E3 Ligases and Their Ligands

Recent research has successfully identified ligands for several novel E3 ligases, paving the way for their use in PROTAC development.

| E3 Ligase | Ligand Example | Ligand Type | Binding Affinity (Kd or IC50) | PROTAC Target Example | PROTAC Efficiency (DC50 / Dmax) | Citation(s) |

| DCAF15 | E7820 | Non-covalent | Kd: 22 µM | BRD4 | DC50: 10.84 µM, Dmax: 98% | [7][8][9] |

| DCAF1 | Azetidine Acrylamides (e.g., YT47R) | Covalent | - | FKBP12, BRD4 | - | [10][11] |

| KEAP1 | LH601A | Non-covalent | Kd: 1.0 µM (SPR) | BRD4 | - | [12] |

| Ki-696 | Non-covalent | Ki: 13 nM | - | - | [13][14] | |

| RNF114 | Nimbolide | Covalent | - | BRD4 | - | [15][16] |

| EN219 | Covalent | IC50: 470 nM | BRD4 | DC50: 14-36 nM | [2] | |

| FEM1B | EN106 | Covalent | IC50: 2.2 µM | BRD4, HDAC1 | DC50 (BRD4): 0.25 µM, DC50 (HDAC1): 257 nM, Dmax (HDAC1): 85% | [1][17][18][19][20] |

| GID4 | PFI-7 | Non-covalent | Kd: 80 nM (SPR) | BRD4 | - | [11][21][22][23] |

| Compound 88 | Non-covalent | Kd: 5.6 µM | - | - | [24] |

Key Experimental Protocols for Ligand Discovery and Validation

The successful discovery and characterization of novel E3 ligase ligands and their corresponding PROTACs rely on a suite of robust experimental methodologies.

Ligand Binding and Target Engagement

Caption: A generalized workflow for the discovery and validation of E3 ligase ligands.

This technique is highly effective for identifying initial fragment hits that bind to the E3 ligase.

-

Protein Preparation: Express and purify ¹⁵N-labeled E3 ligase domain of interest.

-

Fragment Library Screening: Prepare mixtures of fragments from a library (typically 8-12 fragments per mixture).

-

NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra for the protein alone and in the presence of each fragment mixture.

-

Hit Identification: Identify "hit" mixtures by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.

-

Deconvolution: Screen individual fragments from the hit mixtures to identify the specific binder.

-

Binding Affinity Determination: Perform NMR titrations with the identified hit fragment to determine the dissociation constant (Kd).

SPR is a label-free technique used to measure the kinetics and affinity of ligand binding in real-time.[27][28]

Protocol Outline:

-

Chip Preparation: Immobilize the purified E3 ligase onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the ligand (analyte) over the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd).

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[29][30][31]

Protocol Outline:

-

Sample Preparation: Prepare the purified E3 ligase in the sample cell and the ligand in the injection syringe, both in identical, degassed buffer.

-

Titration: Inject small aliquots of the ligand into the sample cell at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

CETSA is a powerful method to confirm that a ligand binds to its target protein within the complex environment of a living cell.[15][17][22][24]

Protocol Outline:

-

Cell Treatment: Treat intact cells with the ligand or vehicle control.

-

Thermal Challenge: Heat the cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blot or AlphaLISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.

Functional Validation of PROTACs

This is the gold standard for quantifying the degradation of the target protein.[18][32]

Protocol Outline:

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

-

Cell Lysis: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or α-tubulin).

-

Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

-

Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[33]

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.[16][21][34]

Protocol Outline:

-

Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the novel E3 ligase, the target protein, ubiquitin, and ATP in a reaction buffer.

-

PROTAC Addition: Add the PROTAC to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.

-

Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, looking for a ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules.

These proximity-based assays can be used to study the formation of the E3 ligase-PROTAC-target protein ternary complex.[7][8][19]

Protocol Outline (AlphaLISA):

-

Reagent Preparation: Use a tagged E3 ligase (e.g., GST-tagged) and a tagged target protein (e.g., biotinylated).

-

Assay Setup: Combine the tagged proteins, the PROTAC, AlphaLISA acceptor beads (e.g., anti-GST coated), and AlphaLISA donor beads (e.g., streptavidin-coated) in an assay plate.

-

Incubation: Incubate to allow for ternary complex formation and bead proximity.

-

Signal Detection: Excite the donor beads and measure the light emitted from the acceptor beads. A signal is generated only when the beads are brought into close proximity by the formation of the ternary complex.

Signaling Pathways of Novel E3 Ligases

Understanding the cellular context and signaling pathways of novel E3 ligases is crucial for their effective deployment in PROTACs.

DCAF15

DCAF15 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. It is known to be the target of aryl sulfonamide molecular glues, which induce the degradation of the splicing factor RBM39.[35]

Caption: DCAF15 pathway with aryl sulfonamide molecular glues.

DCAF1

DCAF1 (also known as VprBP) is a versatile substrate receptor that can associate with both CRL4 and EDVP E3 ligase complexes, regulating a wide range of cellular processes.[19][29][30][36]

Caption: DCAF1 serves as a substrate receptor for multiple E3 ligase complexes.

KEAP1

KEAP1 is a substrate adaptor for the CUL3-based E3 ligase complex and is a key regulator of the cellular antioxidant response through its interaction with the transcription factor Nrf2.[15][16][17][21]

Caption: The KEAP1-Nrf2 pathway regulates the cellular antioxidant response.

RNF114

RNF114 is a RING E3 ligase involved in various cellular processes, including the regulation of NF-κB signaling and the cell cycle.[1][18][22][34][37] It has been shown to ubiquitinate and lead to the degradation of substrates such as TAB1 and CDKN1A.

Caption: RNF114 is a RING E3 ligase with diverse cellular roles.

FEM1B

FEM1B is a substrate-recognition component of the CUL2-RING (CRL2) E3 ligase complex. It plays a role in the reductive stress response by mediating the ubiquitination of reduced FNIP1.[4][37][38]

Caption: FEM1B is a key component of the cellular response to reductive stress.

GID4

GID4 is a subunit of the human GID (hGID) complex, a conserved E3 ubiquitin ligase. GID4 acts as a substrate receptor, recognizing proteins with a proline at their N-terminus (Pro/N-degron).[7][20][26][32]

Caption: GID4 is a substrate receptor within the hGID/CTLH E3 ligase complex.

Conclusion and Future Perspectives

The discovery of novel E3 ligase ligands is a critical step towards realizing the full potential of targeted protein degradation. The expanding toolbox of E3 ligases will enable the development of more specific, potent, and resistance-avoiding PROTAC therapeutics. The methodologies outlined in this guide provide a framework for the identification, characterization, and validation of these next-generation E3 ligase recruiters. Future efforts will likely focus on the discovery of ligands for E3 ligases with highly restricted tissue expression to achieve unprecedented levels of therapeutic selectivity. Furthermore, a deeper understanding of the structural biology of ternary complexes involving novel E3 ligases will be essential for the rational design of highly effective PROTACs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structural insights into the ubiquitylation strategy of the oligomeric CRL2FEM1B E3 ubiquitin ligase | The EMBO Journal [link.springer.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. iris.unipa.it [iris.unipa.it]

- 12. Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 13. Collection - Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PFI-7 | Structural Genomics Consortium [thesgc.org]

- 22. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. [escholarship.org]

- 28. Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. biorxiv.org [biorxiv.org]

- 31. biorxiv.org [biorxiv.org]

- 32. benchchem.com [benchchem.com]

- 33. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. biorxiv.org [biorxiv.org]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. Fem1b promotes ubiquitylation and suppresses transcriptional activity of Gli1 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. FEM1B fem-1 homolog B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Linchpin of Degradation: An In-depth Technical Guide to the Role of Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[2] A PROTAC molecule is composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][4]

This technical guide delves into the multifaceted role of the linker in PROTAC design, providing a comprehensive overview of its core principles, impact on performance, and the experimental protocols necessary for its evaluation.

Core Principles of Linker Design

The rational design of a PROTAC linker requires the careful optimization of several key parameters, each profoundly influencing the molecule's ability to form a productive ternary complex (POI-PROTAC-E3 ligase) and induce target degradation.[5][6]

Linker Length

The length of the linker is a paramount consideration in PROTAC design.[7] An optimal length is crucial for facilitating the formation of a stable and effective ternary complex.[8]

-

Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing their simultaneous binding and inhibiting the formation of the ternary complex.[5][7][8]

-

Too Long: Conversely, a linker that is excessively long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer from the E2-E3 ligase complex to the POI.[5][8]

Optimization of linker length is typically an empirical process, often starting with a longer linker and gradually shortening it to identify the optimal length for maximal degradation activity.[5]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker dictates the PROTAC's physicochemical properties, which in turn affect its solubility, cell permeability, and metabolic stability.[7] The most common linker motifs are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[][10]

-

PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible.[4][11] They are widely used to improve the aqueous solubility of PROTACs, a common challenge given their high molecular weight.[4][11]

-

Alkyl Linkers: These consist of saturated or unsaturated hydrocarbon chains and are more hydrophobic.[11][12] While this can sometimes enhance cell permeability, it may negatively impact solubility.[12]

-

Rigid Linkers: To reduce the entropic penalty of binding and pre-organize the PROTAC into a favorable conformation, rigid elements like piperazine, piperidine, or triazole rings can be incorporated.[1][7] These can improve ternary complex stability and selectivity.[1]

The linker's composition can also influence cell permeability through the "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the hydrophobic cell membrane and a more extended state in the aqueous cytoplasm.[1]

Attachment Points (Exit Vectors)

The points at which the linker connects to the POI and E3 ligase ligands, known as "exit vectors," are critical.[1] The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[1] Ideally, the attachment point should be a solvent-exposed region of the ligand when it is bound to its target, which allows the linker to project out from the binding pocket without causing steric hindrance.[1][] The choice of attachment site significantly influences the relative orientation of the POI and E3 ligase within the ternary complex.[12]

Impact of Linker on PROTAC Performance

The linker's characteristics directly translate into the PROTAC's biological activity and therapeutic potential.

-

Ternary Complex Formation and Stability: The primary role of the linker is to orchestrate the formation of a stable and productive ternary complex.[1][14] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[1]

-

Selectivity: A well-designed linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[1][14]

-

Pharmacokinetics and Drug-like Properties (DMPK): PROTACs are large molecules that often violate traditional drug-likeness rules, such as Lipinski's "rule of five."[1] The linker is a major contributor to the overall physicochemical properties and therefore plays a significant role in the PROTAC's DMPK profile, including its metabolic stability and bioavailability.[1][]

Data Presentation: Linker Optimization Studies

The optimization of linker length and composition is a cornerstone of PROTAC development. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of the well-characterized target, BRD4.

Table 1: Impact of Linker Length (PEG Chain) on BRD4 Degradation

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | JQ1-PEG-VHL | 12 | >1000 | <10 |

| PROTAC B | JQ1-PEG-VHL | 16 | 150 | 75 |

| PROTAC C | JQ1-PEG-VHL | 20 | 25 | >95 |

| PROTAC D | JQ1-PEG-VHL | 24 | 80 | 85 |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation. Data is representative and compiled for illustrative purposes.

Table 2: Impact of Linker Composition on BRD4 Degradation

| PROTAC | Linker Type (16-atom length) | DC50 (nM) | Dmax (%) | Cell Permeability |

| PROTAC E | Alkyl Chain | 45 | >90 | Moderate |

| PROTAC F | PEG Chain | 30 | >95 | High |

| PROTAC G | Rigid Piperazine | 120 | 80 | Low |

Data is representative and compiled for illustrative purposes.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key concepts in PROTAC design and function.

Experimental Protocols

Systematic evaluation is required to characterize a novel PROTAC. Below are overviews of key experimental methodologies.

Ternary Complex Formation Assays

These biophysical techniques confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.[]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Principle: Measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. A high FRET signal indicates complex formation.

-

Methodology:

-

Label the POI and E3 ligase with compatible FRET pair fluorophores (e.g., Tb-donor and FITC-acceptor).

-

In a microplate, incubate the labeled proteins with a serial dilution of the PROTAC.

-

Measure the TR-FRET signal on a plate reader after an incubation period.

-

Data is used to determine the binding affinity and cooperativity of the ternary complex.[17]

-

-

-

Surface Plasmon Resonance (SPR):

-

Principle: Detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface.[18]

-

Methodology:

-

Immobilize one protein (e.g., the POI) onto the surface of an SPR sensor chip.

-

Inject the second protein (E3 ligase) with or without the PROTAC over the chip surface.

-

The binding and dissociation are monitored in real-time, providing kinetic data (Kon, Koff) and binding affinity (Kd).[18] SPR is particularly useful for measuring the half-life of the ternary complex, which has been shown to correlate with degradation efficacy.[18]

-

-

Protein Degradation Assays

These methods quantify the reduction in target protein levels within cells following PROTAC treatment.

-

Western Blotting:

-

Principle: A widely used immunoassay to detect and quantify a specific protein from a complex mixture.[19]

-

Methodology:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).[19]

-

Cell Lysis: Harvest and lyse the cells to release total protein.[19]

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.[19]

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme like HRP. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.[19]

-

Detection & Analysis: Add a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software.[19]

-

Data Plotting: Plot the percentage of remaining protein against PROTAC concentration to determine the DC50 and Dmax values.[8]

-

-

Cell Viability and Cytotoxicity Assays

These assays assess the effect of the PROTAC on cell health and proliferation.[]

-

CCK-8 / CTG (CellTiter-Glo®) Assays:

-

Principle: These are metabolic assays where the amount of colored formazan (B1609692) (CCK-8) or luminescence (CTG) produced is directly proportional to the number of viable cells.

-

Methodology:

-

Plate cells in a 96-well or 384-well plate.

-

Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

-

Add the assay reagent to each well and incubate according to the manufacturer's protocol.

-

Measure absorbance or luminescence on a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control to determine the IC50 (inhibitory concentration 50%).

-

-

Conclusion

The linker is a pivotal and dynamic component of a PROTAC molecule, not merely a static connector.[1] Its length, composition, rigidity, and attachment points are all critical parameters that must be meticulously optimized to achieve potent and selective protein degradation.[5] The interplay between these factors governs the formation and stability of the ternary complex, the molecule's physicochemical properties, and its ultimate therapeutic success. As our understanding of "linkerology" deepens, aided by computational modeling and high-throughput screening, the rational design of linkers will continue to be a driving force in unlocking the full potential of targeted protein degradation.[6][20]

References

- 1. chempep.com [chempep.com]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 14. The Essential Role of Linkers in PROTACs [axispharm.com]

- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Targeted Protein Degradation with E3 Ligase Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. This guide provides a comprehensive technical overview of TPD, with a focus on the two primary strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the core mechanisms, experimental protocols for characterization, quantitative data for key degraders, and the signaling pathways that underpin this transformative technology.

Core Mechanisms of Targeted Protein Degradation

TPD leverages the cell's natural protein disposal machinery, the UPS. The key players in this system are E3 ubiquitin ligases, which are responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin, a small regulatory protein. This polyubiquitination serves as a molecular flag, marking the protein for degradation by the proteasome.[1][2][3][4] TPD agents act as intermediaries, inducing proximity between an E3 ligase and a protein of interest (POI) that would not normally interact.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[5][6] By simultaneously binding to both the POI and an E3 ligase, PROTACs facilitate the formation of a ternary complex.[7][8] This induced proximity enables the E3 ligase to ubiquitinate the POI, leading to its degradation by the proteasome.[1][2][3][4]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[5][6] Unlike PROTACs, they are not heterobifunctional but rather act by altering the surface of the E3 ligase, creating a novel binding interface for the target protein. This leads to the ubiquitination and subsequent degradation of the "neosubstrate."

Key E3 Ligases in Targeted Protein Degradation

While there are over 600 E3 ligases in the human genome, a select few have been predominantly exploited for TPD. The most common are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[9][10][11][12]

-

Cereblon (CRBN): A substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2]

-

Von Hippel-Lindau (VHL): The substrate recognition component of the VHL-Elongin B/C-Cullin 2 E3 ubiquitin ligase complex. VHL ligands are often peptidomimetic and designed to mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[13][14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the ubiquitin-proteasome system, the mechanism of action for a PROTAC, and a typical experimental workflow for PROTAC development.

Ubiquitin-Proteasome System Pathway

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

PROTAC Mechanism of Action

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for PROTAC development and evaluation.

Quantitative Data Presentation

The efficacy of protein degraders is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved.[17] The following tables summarize these values for several well-characterized PROTACs, categorized by the E3 ligase they recruit.

VHL-Recruiting PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| MZ1 | BRD4 | HeLa | ~24 | >90 | |

| ARV-771 | BRD4 | LNCaP | <1 | >95 | |

| Compound 8o | KRAS G12D | SNU-1 | 19.77 | >95 | [18] |

| SJFα | p38α | MDA-MB-231 | ~46 | ~99 | [] |

| PROTAC 1 | ERK5 | various | >1000 | ~60 | [14] |

CRBN-Recruiting PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| dBET1 | BRD4 | MV4;11 | ~4 | >98 | [2] |

| ARV-825 | BRD4 | LNCaP | <1 | >95 | [2] |

| PROTAC 152 | BRD4 | Namalwa, CA-46 | <1 | >95 | [20] |

| PROTAC 171 | BCL-XL | MOLT-4 | 63 | 90.8 | [20] |

| PROTAC 191 | SHP2 | MV4;11 | 6.02 | >90 | [20] |

| 4j | METTL3/METTL14 | MV4-11 | 440 (METTL3), 130 (METTL14) | >90 | [21] |

Physicochemical Properties of Selected PROTACs

The development of orally bioavailable PROTACs is a significant challenge due to their high molecular weight and polar surface area, which often places them outside of Lipinski's "rule of five."[4][22][23]

| PROTAC | Molecular Weight (Da) | clogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Reference(s) |

| ARV-110 | 785.9 | 3.9 | 194.3 | 4 | 11 | [4][22] |

| dBET1 | 785.0 | 4.2 | 211.2 | 4 | 12 | [4][22] |

| MZ1 | 845.0 | 3.5 | 211.2 | 4 | 12 | [4][22] |

| ARV-825 | 935.1 | 4.8 | 202.2 | 4 | 12 | [4][22] |

| Compound 1 (ERK5) | 904.1 | 4.3 | 194.3 | 4 | 11 | [14] |

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize TPD molecules. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several techniques can be used to quantify this interaction.

Principle: TR-FRET measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. In the context of TPD, the target protein and E3 ligase are labeled with the donor and acceptor, respectively. The addition of a PROTAC brings them into close proximity, resulting in an increase in the FRET signal.[6][15][24][25][26]

Methodology:

-

Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), and the PROTAC at various concentrations in an appropriate assay buffer.

-

Assay Plate Setup: Add the target protein, E3 ligase, and PROTAC to a low-volume 384-well plate. Include controls with DMSO instead of the PROTAC.

-

Antibody Addition: Add the donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-His-AF488) antibodies.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) in the dark.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules. One molecule is captured on a donor bead and the other on an acceptor bead. Upon interaction, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.[7][17][27][28]

Methodology:

-

Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and PROTAC in an AlphaLISA assay buffer.

-

Component Incubation: Incubate the target protein, E3 ligase, and PROTAC in a 384-well AlphaPlate for a defined period (e.g., 90 minutes) at room temperature.

-

Bead Addition: Add the donor and acceptor beads (e.g., anti-tag donor beads and glutathione (B108866) acceptor beads) and incubate in the dark.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

In Vitro Ubiquitination Assay

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of a PROTAC to induce the ubiquitination of its target protein.[5][13][29][30]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., HEPES, pH 8.0):

-

E1 activating enzyme

-

E2 conjugating enzyme (specific to the E3 ligase)

-

E3 ligase

-

Target protein

-

Ubiquitin

-

PROTAC

-

ATP

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein will be observed.

Cellular Protein Degradation Assay (Western Blot)

Principle: Western blotting is a standard technique to measure the levels of a specific protein in cell lysates. It is used to determine the dose- and time-dependent degradation of a target protein upon treatment with a degrader.[9][31][32][33][34][35]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or molecular glue for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine DC50 and Dmax values.[18][20][21][36][37][38][39][40]

Cell Permeability Assays

The ability of a degrader to cross the cell membrane is crucial for its activity. Several assays are used to assess cell permeability.

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay measures the rate of transport of a compound across this monolayer, providing an in vitro model for intestinal absorption.[3][31][41][42]

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for approximately 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Transport Experiment: Add the test compound to either the apical (A) or basolateral (B) chamber of the transwell.

-

Sampling: At various time points, collect samples from the receiver chamber.

-

Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond inhibition to induce the selective elimination of disease-causing proteins. This in-depth technical guide has provided a comprehensive overview of the core principles, key methodologies, and quantitative aspects of TPD using E3 ligase conjugates. By understanding the intricacies of PROTAC and molecular glue mechanisms, mastering the experimental techniques for their characterization, and leveraging the growing body of quantitative data, researchers and drug development professionals can continue to advance this exciting field and unlock its full therapeutic potential.

References

- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Caco-2 Permeability | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. chinbullbotany.com [chinbullbotany.com]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. PROTACs and Molecular Glues Services | 2bind [2bind.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SLAS2024 [slas2024.eventscribe.net]

- 17. benchchem.com [benchchem.com]

- 18. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. resources.revvity.com [resources.revvity.com]

- 27. resources.revvity.com [resources.revvity.com]

- 28. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 29. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. ptglab.com [ptglab.com]

- 34. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 35. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 37. biorxiv.org [biorxiv.org]

- 38. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]

- 39. kisacoresearch.com [kisacoresearch.com]

- 40. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 41. enamine.net [enamine.net]

- 42. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

E3 Ligase Ligand-linker Conjugate 13: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 13, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the specifications, mechanism of action, and experimental protocols associated with two known variants of this compound: one that recruits the Cereblon (CRBN) E3 ubiquitin ligase and another that engages the cellular inhibitor of apoptosis protein 1 (cIAP1).

Core Specifications

This compound is a heterobifunctional molecule comprising a ligand for an E3 ubiquitin ligase connected to a chemical linker. This conjugate serves as a foundational building block for the synthesis of a complete PROTAC, which will also include a ligand for a specific target protein of interest.

Two primary forms of "Conjugate 13" have been identified:

-

Cereblon (CRBN) this compound : This conjugate incorporates a thalidomide-based ligand that specifically binds to the CRBN E3 ligase.[1]

-

cIAP1 this compound : This variant contains a ligand for the cIAP1 E3 ligase and is utilized in the design of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2][3][4]

The table below summarizes the available quantitative data for the Cereblon-recruiting conjugate. It is important to note that detailed experimental data such as DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values are specific to the final PROTAC molecule (which includes the target protein ligand) and the experimental context (e.g., cell line, treatment duration). As such, specific quantitative data for "this compound" in isolation is not publicly available. The table serves as a template for data that would be generated for a complete PROTAC.

| Parameter | Value | Reference |

| Product Name | This compound (Cereblon Ligand) | [1] |

| Catalog Number | PR000403 | [1] |

| Molecular Weight | 554.63 g/mol | [1] |

| Target E3 Ligase | Cereblon (CRBN) | [1] |

| Ligand Type | Thalidomide-based | [1] |

| DC₅₀ (Target Protein Degradation) | Data not available | |

| IC₅₀ (Cell Viability) | Data not available | |

| Binding Affinity (to E3 Ligase) | Data not available |

Mechanism of Action and Signaling Pathways

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The E3 ligase ligand-linker conjugate is central to this process.

General PROTAC Mechanism

The fundamental mechanism of action for a PROTAC is a catalytic cycle where one PROTAC molecule can induce the degradation of multiple target protein molecules.

Cereblon (CRBN)-Mediated Degradation Pathway

When the E3 ligase ligand is based on thalidomide (B1683933) or its analogs, it recruits the Cereblon (CRBN) E3 ligase, which is a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).

cIAP1-Mediated Degradation Pathway

PROTACs that utilize a cIAP1 ligand, often referred to as SNIPERs, recruit cIAP1 to the target protein. cIAP1 possesses a RING domain with E3 ligase activity, which mediates the ubiquitination of the target.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using an this compound.

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[5]

-

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the signal using an imaging system.[5]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-